molecular formula C14H16O4 B1323831 trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-84-6

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323831
M. Wt: 248.27 g/mol
InChI Key: SRFOISVYVQZJQU-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-84-6 and a molecular weight of 248.28 . The compound is not chirally pure and contains a mixture of enantiomers . It is a beige solid in physical form .


Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), and 1 hydroxyl group . The molecule contains a total of 34 atoms; 16 Hydrogen atoms, 14 Carbon atoms, and 4 Oxygen atoms .

The IUPAC Name is (1R,2R)-2-(4-methoxybenzoyl)cyclopentanecarboxylic acid . The InChI Code is 1S/C14H16O4/c1-18-10-7-5-9 (6-8-10)13 (15)11-3-2-4-12 (11)14 (16)17/h5-8,11-12H,2-4H2,1H3, (H,16,17)/t11-,12-/m1/s1 .

Scientific Research Applications

1. Analytical Chemistry and Metabolite Detection

The methodological advancements in analytical chemistry enable the detection and quantification of various metabolites, including trans-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid derivatives. For instance, Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in human urine, showcasing the potential use of similar compounds in analytical settings (Arrebola et al., 1999).

2. Synthesis and Structure Analysis

Research on cycloalkane derivatives, such as those related to trans-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid, focuses on their synthesis and structural analysis. Bekkum et al. (2010) and Szakonyi et al. (1998) explored the preparation and structural characteristics of cyclohexane derivatives and cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers, respectively, highlighting the diverse applications of cycloalkane chemistry in synthesizing novel compounds (Bekkum et al., 2010); (Szakonyi et al., 1998).

3. Development of Medicinal Chemistry

The compound's structure is also pivotal in medicinal chemistry. For example, Ballatore et al. (2011) demonstrated the use of cyclopentane-1,3-dione as an isostere for the carboxylic acid functional group in designing thromboxane A2 receptor antagonists, indicating the potential for structural analogs of trans-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid in drug design (Ballatore et al., 2011).

properties

IUPAC Name

(1R,2R)-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFOISVYVQZJQU-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641327
Record name (1R,2R)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733740-84-6
Record name rel-(1R,2R)-2-(4-Methoxybenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.